Diethyl-piperidin-3-ylmethyl-amine

Organic Synthesis Purification Distillation

Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3), also known as N,N-diethyl-N-(piperidin-3-ylmethyl)amine, is a tertiary amine characterized by a piperidine ring substituted at the 3-position with a diethylaminomethyl group. With a molecular formula of C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol, it serves as a versatile building block and ligand in medicinal chemistry and organic synthesis.

Molecular Formula C10H22N2
Molecular Weight 0
CAS No. 120990-84-3
Cat. No. B1169493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-piperidin-3-ylmethyl-amine
CAS120990-84-3
SynonymsN,N-diethyl-N-(piperidin-3-ylmethyl)amine
Molecular FormulaC10H22N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3): Procurement-Focused Technical Overview


Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3), also known as N,N-diethyl-N-(piperidin-3-ylmethyl)amine, is a tertiary amine characterized by a piperidine ring substituted at the 3-position with a diethylaminomethyl group . With a molecular formula of C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol, it serves as a versatile building block and ligand in medicinal chemistry and organic synthesis . The compound exhibits a calculated boiling point of 218.7±8.0 °C at 760 mmHg and a predicted pKa of 10.31±0.25, indicative of its basic nature [1]. Its structure features a secondary amine in the piperidine ring and a tertiary amine in the side chain, providing distinct reactivity profiles compared to closely related N-alkyl piperidine derivatives [2].

Why Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3) Cannot Be Simply Substituted with Other N-Alkyl Piperidine Derivatives


Although N-alkyl piperidine derivatives share a common heterocyclic scaffold, subtle variations in N-substituent size and substitution pattern profoundly alter physicochemical properties that dictate performance in synthetic and medicinal applications. Replacing the diethylamino group with dimethyl, monomethyl, or ethyl/methyl mixed substituents—or altering the substitution position on the piperidine ring—can significantly change lipophilicity (LogP), basicity (pKa), boiling point, and molecular flexibility . These differences impact critical downstream processes including chromatographic purification, salt formation, membrane permeability in drug candidates, and ligand-metal coordination geometry . The quantitative evidence presented below demonstrates exactly why Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3) offers measurable advantages over its closest analogs for specific research and industrial workflows.

Quantitative Differentiation Guide: Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3) vs. Closest Analogs


Boiling Point Elevation Enables Superior Purification and Handling

Diethyl-piperidin-3-ylmethyl-amine exhibits a boiling point of 218.7±8.0 °C at 760 mmHg, which is 39.9 °C higher than the 178.8 °C boiling point of its N,N-dimethyl analog (CAS 90203-05-7) [1]. This substantial difference reduces volatility, minimizes evaporative loss during bench-top manipulations, and allows for more precise temperature control during distillative purification—a critical advantage when isolating the compound from reaction mixtures containing lower-boiling impurities [2].

Organic Synthesis Purification Distillation

Enhanced Lipophilicity (LogP) for Membrane Permeability in Drug Discovery

Diethyl-piperidin-3-ylmethyl-amine possesses a calculated LogP of 1.6566, which is 4.9-fold higher than the LogP of 0.336 for its N,N-dimethyl analog (CAS 90203-05-7) [1][2]. This increased lipophilicity, driven by the replacement of methyl groups with ethyl groups, is predicted to enhance passive membrane permeability in cellular assays while maintaining a favorable balance for aqueous solubility in biological buffers [3].

Medicinal Chemistry ADME Drug Design

Higher Basicity (pKa) for Optimized Salt Formation and Catalysis

The predicted pKa of Diethyl-piperidin-3-ylmethyl-amine is 10.31±0.25 (most basic nitrogen, 25 °C), which is 0.19 units higher than the pKa of 10.12±0.29 reported for its primary amine analog, N-methyl-3-(aminomethyl)piperidine (CAS 14613-37-7) [1][2]. This elevated basicity arises from the electron-donating inductive effect of the two ethyl groups and translates to more efficient protonation under mild acidic conditions, facilitating the formation of stable hydrochloride salts and enhancing nucleophilicity in organocatalytic applications .

Salt Formation Catalysis Ligand Design

Positional Isomer Differentiation: 3-Substitution for Enhanced Steric Accessibility

While the 4-substituted positional isomer (CAS 116905-90-9) shares identical molecular weight (170.30 g/mol) and similar predicted boiling point (218.7±8.0 °C) with Diethyl-piperidin-3-ylmethyl-amine, the 3-substitution pattern places the diethylaminomethyl group adjacent to the piperidine nitrogen, creating a sterically distinct environment . This structural difference influences the compound's ability to act as a bidentate ligand: the 3-isomer positions the two nitrogen atoms in a 1,3-relationship that favors chelation to certain metal centers, whereas the 4-isomer adopts a more extended geometry . In synthetic applications, the 3-isomer exhibits different regioselectivity in N-alkylation and ring-functionalization reactions due to the electronic and steric effects of the adjacent substituent .

Synthetic Intermediate Coordination Chemistry Sterics

Rotatable Bond Count and Molecular Flexibility for Drug-Likeness

Diethyl-piperidin-3-ylmethyl-amine contains 4 rotatable bonds, placing it within the optimal range (≤10) defined by Veber's rules for oral bioavailability [1]. In contrast, the N,N-dimethyl analog (CAS 90203-05-7) possesses only 2 rotatable bonds, which may restrict conformational adaptability when binding to biological targets [2]. This additional rotational freedom in the diethyl compound arises from the longer ethyl chains and provides greater entropic flexibility for induced-fit interactions with protein binding pockets [3].

Drug Discovery Molecular Descriptors Lead Optimization

Optimal Application Scenarios for Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3) Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When designing CNS-penetrant or orally bioavailable drug candidates, researchers should select Diethyl-piperidin-3-ylmethyl-amine (LogP 1.66) over its dimethyl analog (LogP 0.34) to achieve a 4.9-fold increase in membrane permeability while remaining within the optimal LogP 1-3 range [1]. This compound's 4 rotatable bonds also provide conformational flexibility for induced-fit target binding, making it suitable for fragment elaboration and scaffold hopping campaigns [2].

Synthesis of Metal Complexes Requiring Chelating Diamine Ligands

The 3-substitution pattern of Diethyl-piperidin-3-ylmethyl-amine positions the two nitrogen atoms for 1,3-chelation to metal centers such as Cu(II), Pd(II), or Zn(II) [1]. This geometry is distinct from the 4-isomer and is preferred in coordination chemistry for stabilizing specific oxidation states or catalyzing cross-coupling reactions. Researchers should procure the 3-isomer specifically to ensure correct ligand geometry [2].

Purification-Intensive Synthetic Workflows Requiring High Boiling Point

In multistep syntheses where reaction crudes contain lower-boiling solvents or byproducts, Diethyl-piperidin-3-ylmethyl-amine's boiling point of 218.7±8.0 °C (39.9 °C higher than the dimethyl analog) enables cleaner distillative separation and reduces evaporative losses during solvent removal [1]. This property is particularly valuable when scaling reactions beyond milligram quantities, where yield consistency and compound recovery are paramount [2].

Formation of Crystalline Salts via Mild Acidification

The predicted pKa of 10.31±0.25 makes Diethyl-piperidin-3-ylmethyl-amine more readily protonated under weakly acidic conditions than its primary amine analog (pKa 10.12) [1]. This allows for the efficient formation of hydrochloride or other crystalline salts using mild acid equivalents, improving the handling, storage stability, and aqueous solubility of the compound for downstream biological assays [2].

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